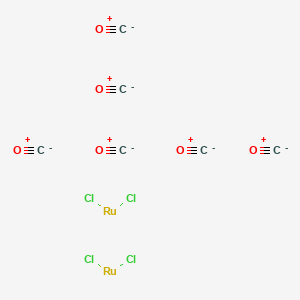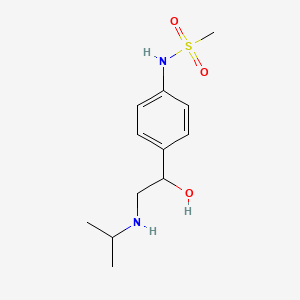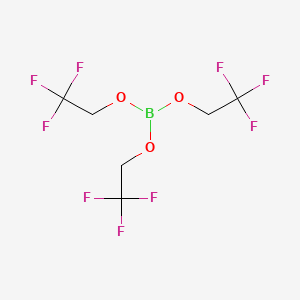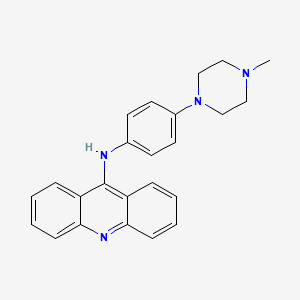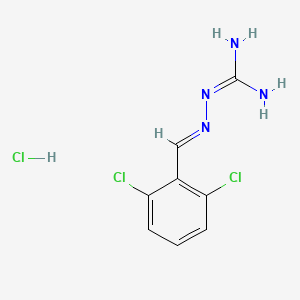
α-羟基亚麻酸
描述
Alpha-Hydroxylinoleic acid is a fatty acid that is a component of the oil of Salvia nilotica Jacq. (Labiatae) seed . It is under investigation in clinical trial NCT04431258 (ABTL0812 in Combination With FOLFIRINOX for First-line Treatment of Metastatic Pancreatic Study) .
Synthesis Analysis
The synthesis of alpha-Hydroxylinoleic acid involves multiple alpha-linoleic acid and unsaturated fatty acid biosynthesis pathways. The PLA2 and FAD2 are critical in alpha-linoleic acid biosynthesis, each of which regulates one node of the pathway .Molecular Structure Analysis
Alpha-Hydroxylinoleic acid contains a total of 52 bonds; 20 non-H bonds, 3 multiple bonds, 14 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis
Alpha-Hydroxylinoleic acid has a molecular weight of 296.44 and a chemical formula of C18H32O3. It is soluble in DMSO at a concentration of 5 mg/mL (16.87 mM) .科学研究应用
1. Anticancer Activity and Mechanism of Action ABTL-0812 has demonstrated significant anticancer activity both in vitro and in vivo. It inhibits the Akt/mTORC1 axis, a crucial pathway for cancer cell survival and proliferation. This inhibition leads to the induction of cytotoxic autophagy in cancer cells, effectively causing cell death .
Immunomodulatory Effects
In addition to its direct anticancer effects, ABTL-0812 also exhibits immunomodulatory properties. It inhibits the secretion of immunosuppressive chemokines and induces immunogenic cell death (ICD) in cancer cells. This promotes a more effective immune response against the tumor .
安全和危害
作用机制
ABTL-0812, also known as alpha-Hydroxylinoleic acid, is a novel first-in-class, small molecule with a unique mechanism of action . It has shown promising results in preclinical and clinical studies for the treatment of various types of cancer .
Target of Action
The primary targets of ABTL-0812 are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are nuclear hormone receptors that play essential roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
ABTL-0812 binds to and activates the transcriptional activity of PPARα and PPARγ . This activation leads to the upregulation of Tribbles-3 pseudokinase (TRIB3) gene expression . The upregulated TRIB3 binds to the Akt oncogene, preventing its activation by upstream kinases, resulting in the inhibition of the Akt/mTOR axis .
Biochemical Pathways
The activation of PPARs by ABTL-0812 leads to the inhibition of the Akt/mTOR pathway , a pathway that is excessively activated in most human cancers, supporting tumor growth . This pathway is a principal target of various new anti-tumor drugs . The inhibition of this pathway results in impaired cancer cell proliferation and autophagy-mediated cell death .
Pharmacokinetics
ABTL-0812 exhibits excellent bioavailability when administered orally . It shows rapid oral absorption with a maximum concentration time (tmax) of 30 minutes, high peak concentrations (Cmax), and a wide volume of distribution .
Result of Action
The result of ABTL-0812’s action is the induction of autophagy-mediated cancer cell death . This is achieved through the dual action of endoplasmic reticular stress (ER-stress) activation and Akt/mTOR axis blockade . This leads to the strong induction of autophagy, which results in cancer cell death .
Action Environment
ABTL-0812 shows immunomodulatory effects in vitro and in vivo in pancreatic cancer models through the inhibition of the secretion of immunosuppressive chemokines and the induction of Immunogenic Cell Death (ICD) in cancer cells . It also potentiates M1 phenotypes in macrophages and inhibits PD1 expression in T cells, ultimately promoting increased myeloid and Natural Killer (NK) cells within tumors and increased Th1/Th2 ratio .
属性
IUPAC Name |
(9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSETGKYZMEEA-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258077 | |
| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Hydroxylinoleic acid | |
CAS RN |
57818-44-7 | |
| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABTL-0812 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057818447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Hydroxylinoleic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABTL-0812 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DE74TJ7EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




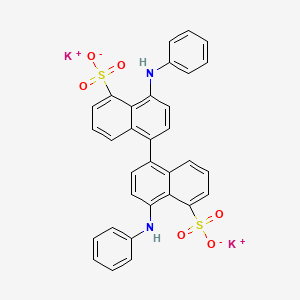
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide](/img/structure/B1662659.png)

